molecular formula C18H22N2O3 B3970847 N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide

N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B3970847
M. Wt: 314.4 g/mol
InChI Key: CVXJXALNCSMXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide is a compound that features an adamantane moiety linked to a benzamide structure. The adamantane group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 1-adamantylamine with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Reduction: The major product is N-(adamantan-1-yl)-3-methyl-4-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes and reach intracellular targets. The nitrobenzamide part of the molecule can interact with enzymes or receptors, potentially inhibiting their activity. Molecular docking studies suggest that the compound may bind to active sites of enzymes, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-4-nitrobenzamide
  • N-(adamantan-1-yl)-3-methylbenzamide
  • N-(adamantan-1-yl)-4-aminobenzamide

Uniqueness

N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide is unique due to the presence of both the adamantane and nitrobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The adamantane group enhances the compound’s stability and bioavailability, while the nitrobenzamide moiety provides potential sites for further chemical modifications .

Properties

IUPAC Name

N-(1-adamantyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-4-15(2-3-16(11)20(22)23)17(21)19-18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14H,5-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXJXALNCSMXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(adamantan-1-yl)-3-methyl-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.